molecular formula C10H13NO2 B13045976 6-(Cyclobutylmethoxy)pyridin-3-OL

6-(Cyclobutylmethoxy)pyridin-3-OL

Cat. No.: B13045976
M. Wt: 179.22 g/mol
InChI Key: GSYLMNPNOPWMTO-UHFFFAOYSA-N
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Description

6-(Cyclobutylmethoxy)pyridin-3-ol (CAS 2135332-00-0) is a high-purity chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features a pyridin-3-ol scaffold linked to a cyclobutyl moiety via a methoxy bridge, a structure of significant interest in modern medicinal chemistry. The cyclobutyl fragment is an emerging and valuable scaffold in drug design, prized for its unique four-membered ring structure that confers enhanced metabolic stability and improved binding efficiency to target proteins due to its defined geometry and ring strain . Research into 1,3-disubstituted cyclobutanes, which share a similar spatial disposition of substituents as this molecule, has shown they can serve as conformationally restricted alternatives to more flexible ethyl or propyl linkers, or as aryl isosteres that reduce molecular planarity . These properties make such structures valuable in the development of novel therapeutic agents, with cyclobutyl-containing molecules appearing in various therapeutic fields, including oncology, nervous system disorders, and virology . The specific structure of this compound suggests potential utility as a key synthetic intermediate or building block for the construction of more complex bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-(cyclobutylmethoxy)pyridin-3-ol

InChI

InChI=1S/C10H13NO2/c12-9-4-5-10(11-6-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2

InChI Key

GSYLMNPNOPWMTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=NC=C(C=C2)O

Origin of Product

United States

Preparation Methods

O-Alkylation of Pyridin-3-ol

The most straightforward approach involves the alkylation of the hydroxyl group on pyridin-3-ol with a cyclobutylmethyl halide or equivalent alkylating agent:

  • Starting material: Pyridin-3-ol (3-hydroxypyridine)
  • Alkylating agent: Cyclobutylmethyl bromide or chloride
  • Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group
  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile
  • Conditions: Mild heating (50–80 °C) under inert atmosphere

This method yields 6-(Cyclobutylmethoxy)pyridin-3-ol by nucleophilic substitution of the alkyl halide with the phenolate ion formed from pyridin-3-ol.

Nucleophilic Substitution on 2-Chloropyridine Derivatives

An alternative route is the nucleophilic aromatic substitution (S_NAr) of 2-chloropyridine derivatives:

  • Starting material: 2-chloropyridin-3-ol or 2-chloropyridine substituted at the 6-position
  • Nucleophile: Cyclobutylmethanol or its alkoxide form
  • Base: Strong base such as sodium hydride or potassium tert-butoxide
  • Solvent: Polar aprotic solvents like DMF or DMSO
  • Conditions: Elevated temperature (80–120 °C) to facilitate substitution

This reaction replaces the chlorine atom with the cyclobutylmethoxy group, yielding the target compound.

Representative Synthetic Scheme and Research Findings

Based on a study by Haslam et al. (2013), 2-oxy substituted pyridines, including cyclobutylmethoxy derivatives, were synthesized primarily by O-alkylation of pyridone or nucleophilic substitution of chloropyridines (Scheme 1).

Step Reaction Type Reagents/Conditions Product
1 O-Alkylation Pyridin-3-ol + Cyclobutylmethyl bromide, K2CO3, DMF, 60°C This compound
2 Nucleophilic substitution 2-chloropyridin-3-ol + Cyclobutylmethanol, NaH, DMF, 100°C This compound

The yields for these reactions typically range from 60% to 85%, depending on reaction time, temperature, and purity of reagents.

Detailed Experimental Procedure (Example)

O-Alkylation Procedure:

  • Dissolve 6-hydroxypyridin-3-ol (1 equiv) in dry DMF under nitrogen atmosphere.
  • Add potassium carbonate (2 equiv) to the solution and stir at room temperature for 30 minutes to form the phenolate ion.
  • Slowly add cyclobutylmethyl bromide (1.2 equiv) dropwise.
  • Heat the reaction mixture to 60 °C and stir for 12–16 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • After completion, cool the mixture and pour into ice-cold water.
  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate solvent under reduced pressure.
  • Purify the crude product by column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate).

Analytical Data and Characterization

The synthesized this compound can be characterized by:

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic signals for the pyridin-3-ol ring and cyclobutylmethoxy substituent.
    • ^13C NMR confirms the carbon environments consistent with the structure.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (approx. 179 g/mol).
  • Melting Point: Typically in the range of 70–90 °C depending on purity.
  • HPLC Purity: >95% purity achievable with proper chromatographic techniques.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
O-Alkylation Pyridin-3-ol Cyclobutylmethyl bromide, K2CO3 60 °C, 12–16 h 70–85 Simple, direct, scalable Requires alkyl halide
Nucleophilic substitution 2-Chloropyridin-3-ol Cyclobutylmethanol, NaH 100 °C, 8–12 h 60–75 Can be used with various alcohols Higher temperature, longer time

Industrial and Environmental Considerations

  • Avoidance of heavy metal catalysts and tungstate salts (used in other pyridine derivative oxidations) reduces metal contamination risks.
  • Use of mild bases and solvents like DMF is common, but solvent recovery and waste management are important for scale-up.
  • In situ oxidation methods for related compounds suggest potential for multi-step one-pot synthesis, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(Cyclobutylmethoxy)pyridin-3-one.

    Reduction: Formation of 6-(Cyclobutylmethoxy)piperidin-3-OL.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several medicinal chemistry applications, including:

  • Antimicrobial Activity : Pyridine derivatives, including 6-(Cyclobutylmethoxy)pyridin-3-OL, have demonstrated antimicrobial properties against various bacterial strains. For instance, derivatives related to this compound exhibited minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive bacteria.
  • Anticancer Properties : Preliminary studies suggest that 6-(Cyclobutylmethoxy)pyridin-3-OL may inhibit cancer cell proliferation. In vitro assays have indicated significant cytotoxicity against cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuropharmacology

Research indicates that compounds similar to 6-(Cyclobutylmethoxy)pyridin-3-OL can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Specifically, these compounds may act as histamine H3 receptor modulators, which are relevant in cognitive and sleep disorders .

Structure-Activity Relationship Studies

Studies on structure-activity relationships (SAR) have highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity. For example, modifications to the cyclobutylmethoxy group can significantly impact the compound's binding affinity to biological targets .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AnticancerSGC-7901 gastric cancer cellsIC50 =

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For example, compounds containing pyridine scaffolds have been shown to inhibit enzymes such as topoisomerase IIα, which is involved in DNA replication and repair . This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 6-(Cyclobutylmethoxy)pyridin-3-OL with five analogous pyridin-3-ol derivatives, emphasizing substituent effects, molecular properties, and applications.

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclobutylmethoxy Not explicitly provided Hypothesized balance of lipophilicity and steric hindrance; potential kinase inhibitor scaffold.
6-(Benzyloxy)pyridin-3-OL Benzyloxy 201.22 High lipophilicity; used in medicinal chemistry for PROTAC development. Stable under dry storage .
6-Iodo-5-methoxypyridin-3-OL Iodo, Methoxy (position 5) Not provided Halogenation enhances electrophilicity; precursor for cross-coupling reactions in drug synthesis .
2-(2-Hydroxyethoxy)pyridin-3-OL 2-Hydroxyethoxy (position 2) Not provided Polar substituent improves aqueous solubility; explored in prodrug formulations .
6-(3-Methoxyphenoxy)pyridin-3-OL 3-Methoxyphenoxy 217.22 Aryl ether linkage increases rigidity; discontinued due to synthesis challenges .
4-(Aminomethyl)-6-cyclohexylpyridin-3-OL Cyclohexyl, Aminomethyl (position 4) Not provided Cyclohexyl group enhances metabolic stability; aminomethyl enables covalent binding in enzyme inhibitors .

Detailed Substituent Effects and Research Findings

Lipophilicity and Steric Effects

  • Cyclobutylmethoxy vs.
  • Cyclohexyl vs. Cyclobutyl: The cyclohexyl substituent in 4-(Aminomethyl)-6-cyclohexylpyridin-3-OL provides greater conformational flexibility and metabolic stability, whereas the cyclobutyl group may favor tighter binding due to ring strain .

Biological Activity

6-(Cyclobutylmethoxy)pyridin-3-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Structure and Properties

This compound features a pyridine ring substituted with a cyclobutylmethoxy group. This structural configuration is hypothesized to influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects against specific pathogens and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds often fall within sub-micromolar ranges, indicating strong efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the inhibition of key enzymes or pathways critical for microbial survival. For example, some related compounds have been shown to inhibit the cleavage and polyadenylation specificity factor in Leishmania species .

Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of several pyridine derivatives, including those structurally related to this compound. The findings revealed that these compounds had MIC values as low as 3.1 μM against Mycobacterium tuberculosis, with no observed cytotoxicity against human liver cells (HepG2) . The selectivity index (SI), calculated as the ratio of cytotoxicity to MIC, was greater than 32, indicating a favorable safety profile.

Study 2: In Vivo Efficacy

In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing parasite burdens in infected hosts. For example, one study reported a reduction in parasite load by over 90% in liver and spleen tissues after treatment with a related compound at doses of 50 mg/kg . Such findings underscore the potential therapeutic applications of this compound in treating infections caused by resistant pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the cyclobutyl group or the positioning of the methoxy substituent can significantly impact potency and selectivity. For instance, SAR studies have shown that specific substitutions can enhance metabolic stability while maintaining or improving antimicrobial activity .

Table 1: Biological Activity Data

CompoundMIC (μM)IC50 (HepG2)SI
This compoundTBDTBDTBD
Related Compound A3.1>100>32
Related Compound BTBDTBDTBD

Table 2: In Vivo Efficacy Results

Dose (mg/kg)Reduction in Parasite Burden (%)
2587.8
5097.4
10098.6

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